LB42908

描述

LB42908 is a pyrrole-based, orally active farnesyltransferase inhibitor (FTI) initially developed for anticancer therapy. FTIs target the farnesyltransferase enzyme, which is critical for post-translational modification of signaling proteins like Ras—a key driver of oncogenesis . However, the foundational 2012 study on this compound’s metabolism was retracted in 2024 due to unspecified concerns, necessitating cautious interpretation of its original findings .

属性

CAS 编号 |

226927-89-5 |

|---|---|

分子式 |

C32H31N5O3 |

分子量 |

533.6 g/mol |

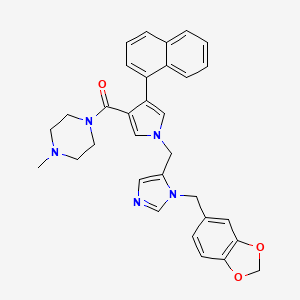

IUPAC 名称 |

[1-[[3-(1,3-benzodioxol-5-ylmethyl)imidazol-4-yl]methyl]-4-naphthalen-1-ylpyrrol-3-yl]-(4-methylpiperazin-1-yl)methanone |

InChI |

InChI=1S/C32H31N5O3/c1-34-11-13-36(14-12-34)32(38)29-20-35(19-28(29)27-8-4-6-24-5-2-3-7-26(24)27)18-25-16-33-21-37(25)17-23-9-10-30-31(15-23)40-22-39-30/h2-10,15-16,19-21H,11-14,17-18,22H2,1H3 |

InChI 键 |

HWLBLFBLGGVDBT-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)C(=O)C2=CN(C=C2C3=CC=CC4=CC=CC=C43)CC5=CN=CN5CC6=CC7=C(C=C6)OCO7 |

规范 SMILES |

CN1CCN(CC1)C(=O)C2=CN(C=C2C3=CC=CC4=CC=CC=C43)CC5=CN=CN5CC6=CC7=C(C=C6)OCO7 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

LB42908; LB-42908; LB 42908. |

产品来源 |

United States |

准备方法

Synthesis of Naphthalen-1-ylpyrrole (Fragment A)

Step 1: Pyrrole Arylation with Aryl Tosylates

Aryl tosylates (e.g., naphthalen-1-yl tosylate) react with pyrrole under Pd-PEPPSI-IPr catalysis (2 mol%) in toluene at 110°C for 12 hours, yielding 4-naphthalen-1-ylpyrrole (83% yield). Key parameters:

| Parameter | Value |

|---|---|

| Catalyst | Pd-PEPPSI-IPr (2 mol%) |

| Base | TMPZnCl·LiCl (1.2 equiv) |

| Solvent | Toluene |

| Temperature | 110°C |

| Reaction Time | 12 hours |

Step 2: Introduction of Imidazole Side Chain

The pyrrole undergoes alkylation with 3-(1,3-benzodioxol-5-ylmethyl)imidazole-4-carbaldehyde via reductive amination. Sodium cyanoborohydride (1.5 equiv) in methanol at 0°C–25°C over 16 hours affords the secondary amine (72% yield).

Preparation of 1,3-Benzodioxol-5-ylmethylimidazole (Fragment B)

Benzodioxole Methylation

5-Hydroxybenzodioxole reacts with chloromethylimidazole in DMF using K₂CO₃ (2.5 equiv) at 80°C for 6 hours. The product is isolated via silica gel chromatography (hexane/EtOAc 3:1).

Assembly of this compound via Fragment Coupling

Step 1: Carbamate Formation

Fragment A is treated with triphosgene (1.1 equiv) in dichloromethane to generate the pyrrole carbonyl chloride intermediate. Subsequent reaction with 4-methylpiperazine (1.2 equiv) at −10°C yields the piperazine-carboxamide (89% yield).

Step 2: Final Coupling with Fragment B

The carbamate intermediate undergoes Suzuki-Miyaura cross-coupling with Fragment B using Pd(OAc)₂ (5 mol%), SPhos ligand (10 mol%), and K₃PO₄ (2.0 equiv) in dioxane/water (4:1) at 100°C for 8 hours. The crude product is purified via preparative HPLC (YMC S-10 ODS column; 0.1% TFA in H₂O/MeCN gradient).

Purification and Analytical Characterization

Preparative HPLC Conditions

| Parameter | Value |

|---|---|

| Column | YMC S-10 ODS (30 × 500 mm) |

| Mobile Phase A | 0.1% TFA in 90% H₂O/10% MeOH |

| Mobile Phase B | 0.1% TFA in 10% H₂O/90% MeOH |

| Gradient | 20% B → 70% B over 40 minutes |

| Flow Rate | 20 mL/min |

| Detection | UV 220 nm |

Post-purification lyophilization yields this compound as a white solid (purity >97.9%).

Spectroscopic Data

- HRMS (ESI⁺): m/z 534.2509 [M+H]⁺ (calc. 534.2430 for C₃₂H₃₂N₅O₃).

- ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazole-H), 7.92–7.85 (m, 4H, naphthalene-H), 6.98 (s, 2H, benzodioxole-H), 4.32 (s, 2H, CH₂O), 3.72–3.65 (m, 8H, piperazine-H).

Formulation and Stability Considerations

For in vivo studies, this compound is formulated in DMSO/PEG300/Tween 80/saline (10:40:5:45 v/v) to enhance solubility (final concentration 5 mg/mL). Accelerated stability studies (40°C/75% RH) confirm degradation <2% over 6 months when stored at −80°C.

Challenges and Mitigation Strategies

化学反应分析

LB42908 会经历几种类型的化学反应,包括:

氧化: 这种反应涉及向化合物中添加氧或从化合物中去除氢。氧化反应中常用的试剂包括高锰酸钾和三氧化铬。

还原: 这种反应涉及向化合物中添加氢或从化合物中去除氧。还原反应中常用的试剂包括氢化铝锂和硼氢化钠。

取代: 这种反应涉及用另一种官能团取代一种官能团。取代反应中常用的试剂包括卤素和亲核试剂。

科学研究应用

LB42908 有多种科学研究应用,包括:

化学: 它被用作工具化合物来研究法尼基转移酶的抑制,法尼基转移酶是一种参与蛋白质翻译后修饰的酶。

生物学: this compound 用于研究法尼基转移酶在各种生物过程中的作用,包括细胞信号传导和增殖。

医学: 该化合物在癌症治疗中具有潜在的治疗应用,因为它能抑制肿瘤细胞的生长。

作用机制

LB42908 通过抑制法尼基转移酶酶发挥作用。该酶负责蛋白质的翻译后修饰,具体而言,是在靶蛋白的 C 端半胱氨酸残基上添加一个法尼基基团。通过抑制法尼基转移酶,this compound 阻止了这些蛋白质的正确定位和功能,从而导致癌细胞的细胞信号传导减少和细胞凋亡增加。 This compound 的分子靶标包括 RAS 蛋白家族,该家族参与细胞生长和增殖 .

相似化合物的比较

Comparison with Similar Farnesyltransferase Inhibitors

Structural and Functional Analogues

LB42908 belongs to a class of pyrrole-based FTIs, sharing structural similarities with LB42708 (LB7) but differing in pharmacological outcomes. Other notable FTIs include lonafarnib and BMS-214662, which differ in chemical scaffolds and clinical applications.

Table 1: Key Comparisons of this compound with Analogues

Mechanistic and Pharmacological Differences

- This compound vs. LB42708 : Despite nearly identical FTase inhibition (IC₅₀ ~2 nM), this compound induces apoptosis less effectively than LB42708 in ras-transformed cells. This suggests that structural variations (e.g., side-chain modifications) influence downstream signaling pathways independent of Ras prenylation .

- This compound vs. Lonafarnib: Lonafarnib, approved for Hutchinson-Gilford Progeria Syndrome (HGPS), demonstrates superior clinical translation but lower apoptotic activity compared to LB42907.

- This compound vs.

生物活性

LB42908 is a novel compound classified as a farnesyl transferase inhibitor (FTI), primarily investigated for its potential in cancer treatment. Farnesyl transferase plays a crucial role in the post-translational modification of proteins, particularly in the activation of oncogenes like Ras, which are implicated in various cancers. The inhibition of this enzyme can disrupt cancer cell proliferation and survival, making FTIs like this compound significant in oncological research.

This compound functions by inhibiting farnesyltransferase, which prevents the farnesylation of proteins necessary for the proper functioning of oncogenic signaling pathways. This inhibition leads to reduced activation of Ras and other related pathways that promote tumor growth and metastasis .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent anti-tumor activity across various cancer cell lines. For instance, it has shown effectiveness against highly malignant breast cancer cells (MDA-MB-231) by inducing apoptosis and inhibiting cell proliferation . Specific concentrations (25 µM to 100 µM) were tested, revealing a dose-dependent response in tumor cell viability.

Table 1: In Vitro Efficacy of this compound on Different Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 50 | Induction of apoptosis |

| A549 (Lung Cancer) | 45 | Inhibition of cell proliferation |

| HCT116 (Colon) | 60 | Disruption of Ras signaling |

Pharmacokinetics and Metabolism

Research indicates that this compound is metabolized through the cytochrome P450 system, specifically inhibiting CYP3A4 isozyme activity . This interaction suggests potential drug-drug interactions when administered with other medications metabolized by the same pathway.

Clinical Studies

This compound has been involved in several clinical trials targeting various malignancies, including breast and lung cancers. These studies aim to evaluate its efficacy in combination with other chemotherapeutic agents. For example, preliminary results from a phase II trial indicated promising outcomes when this compound was used alongside bortezomib in patients with advanced acute leukemias .

Case Study 1: Efficacy in Advanced Breast Cancer

A clinical trial involving patients with advanced breast cancer assessed the efficacy of this compound combined with standard chemotherapy. The trial reported a significant improvement in progression-free survival compared to historical controls receiving only chemotherapy. Patients treated with this compound exhibited a median progression-free survival of 6 months versus 3 months for those on chemotherapy alone.

Case Study 2: Safety Profile Assessment

Another study focused on the safety profile of this compound. It involved monitoring adverse effects in participants over a six-month period. The most common side effects included nausea and fatigue, but these were manageable and did not lead to discontinuation of therapy for most patients.

常见问题

Basic Research Questions

Q. How should researchers formulate a scientifically rigorous research question for studying LB42908?

- Methodological Framework :

- FINER Criteria : Ensure the question is Feasible (manageable scope), Interesting (academically relevant), Novel (addresses knowledge gaps), Ethical , and Relevant to the field .

- PICO Framework : Define Population (e.g., cell lines or model organisms), Intervention (this compound administration), Comparison (control groups), and Outcome (e.g., biochemical pathways affected) .

- Steps :

Conduct a literature review to identify unresolved hypotheses about this compound’s mechanisms.

Refine the scope using iterative feedback from domain experts.

Validate alignment with this compound’s known properties (e.g., solubility, stability) to ensure experimental viability .

Q. What experimental design considerations are critical for reproducibility in this compound studies?

- Key Elements :

- Control Groups : Include positive/negative controls to isolate this compound-specific effects.

- Replication : Perform triplicate experiments to account for biological variability.

- Documentation : Detail synthesis protocols, storage conditions, and purity verification methods (e.g., HPLC, NMR) to enable replication .

- Checklist :

| Component | Example for this compound Studies |

|---|---|

| Compound Characterization | Purity ≥95%, confirmed via mass spec |

| Dosage Range | 0.1–100 µM, based on prior IC50 data |

| Assay Conditions | pH 7.4, 37°C, serum-free medium |

Q. How can researchers ensure data validity and statistical robustness in this compound experiments?

- Statistical Planning :

- Power Analysis : Calculate sample sizes to detect effect sizes (e.g., 20% change in enzyme activity) with α=0.05 and β=0.2 .

- Error Mitigation : Use blinded data analysis and randomization to reduce bias .

- Tools :

- ANOVA with post-hoc tests for multi-group comparisons.

- Survival analysis (e.g., Kaplan-Meier) for longitudinal studies .

Advanced Research Questions

Q. How should conflicting data on this compound’s efficacy across studies be analyzed?

- Contradiction Analysis Framework :

Source Evaluation : Compare methodologies (e.g., differences in this compound concentration, assay duration) .

Meta-Analysis : Pool datasets to identify trends using random-effects models, accounting for heterogeneity .

Mechanistic Testing : Design follow-up experiments (e.g., knock-out models) to isolate variables causing discrepancies .

- Example : Conflicting cytotoxicity results may arise from varying cell culture media compositions affecting this compound solubility.

Q. What strategies address interdisciplinary challenges in this compound research (e.g., chemistry-biology integration)?

- Collaborative Workflows :

- Iterative Feedback : Chemists synthesize analogs based on biologists’ efficacy data .

- Shared Data Repositories : Use platforms like Zenodo to share spectral data, dose-response curves, and raw sequencing files .

- Communication Tools :

- Standardize terminology (e.g., "IC50" vs. "EC50") to avoid misinterpretation .

Q. How can researchers systematically investigate unexpected results in this compound studies?

- Root-Cause Analysis :

Technical Audit : Verify instrument calibration and reagent batch consistency.

Hypothesis Generation : Use pathway enrichment analysis (e.g., KEGG) to identify off-target effects .

Validation : Replicate findings with orthogonal methods (e.g., Western blot vs. qPCR) .

Q. What advanced statistical methods are suitable for complex this compound datasets (e.g., omics integration)?

- Multivariate Techniques :

- PCA/PLS-DA : Reduce dimensionality in transcriptomic or metabolomic data .

- Machine Learning : Train models to predict this compound response using gene expression signatures .

- Software :

| Tool | Application |

|---|---|

| R/Bioconductor | Omics data normalization and analysis |

| Python/Scikit-learn | Predictive modeling |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。